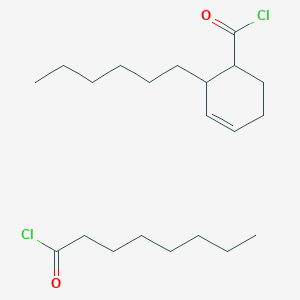
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride is a chemical compound with the molecular formula C21H36Cl2O2 and a molecular weight of 391.415 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring substituted with a hexyl group and a carbonyl chloride group, as well as an octanoyl chloride group .
Méthodes De Préparation
The synthesis of 2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride can be achieved through various methods. One common approach involves the reaction of cyclohexene with hexyl chloride in the presence of a catalyst to form 2-hexylcyclohex-3-ene . This intermediate can then be reacted with thionyl chloride (SOCl2) to introduce the carbonyl chloride group . The octanoyl chloride group can be introduced through a similar reaction with octanoic acid and thionyl chloride .
Industrial production methods often involve large-scale reactions using similar reagents and conditions, with careful control of temperature and pressure to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common reagents used in these reactions include thionyl chloride, phosphorus trichloride (PCl3), and various nucleophiles such as amines and alcohols . Major products formed from these reactions include amides, esters, and carboxylic acids .
Applications De Recherche Scientifique
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group . This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds and the generation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride can be compared with other similar compounds, such as:
Cyclohex-3-ene-1-carbonyl chloride: This compound lacks the hexyl and octanoyl groups, making it less hydrophobic and less reactive in certain reactions.
Octanoyl chloride: This compound lacks the cyclohexene ring and hexyl group, making it more linear and less sterically hindered.
The uniqueness of this compound lies in its combination of a cyclohexene ring, hexyl group, and octanoyl chloride group, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
66427-16-5 |
|---|---|
Formule moléculaire |
C21H36Cl2O2 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
2-hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride |
InChI |
InChI=1S/C13H21ClO.C8H15ClO/c1-2-3-4-5-8-11-9-6-7-10-12(11)13(14)15;1-2-3-4-5-6-7-8(9)10/h6,9,11-12H,2-5,7-8,10H2,1H3;2-7H2,1H3 |
Clé InChI |
JDDBUTWXRCLLKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)Cl.CCCCCCC1C=CCCC1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
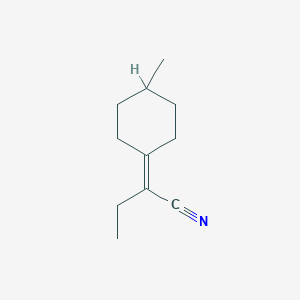
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)

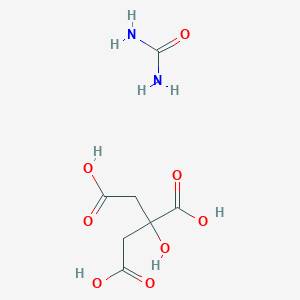
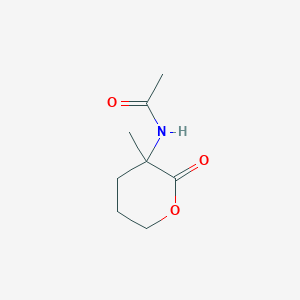
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
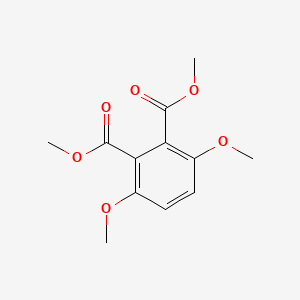
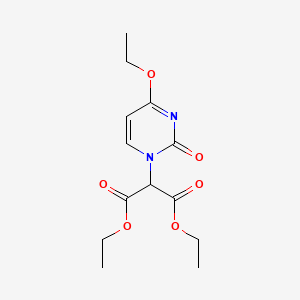


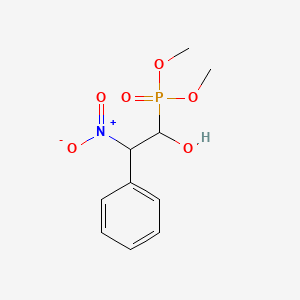

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
